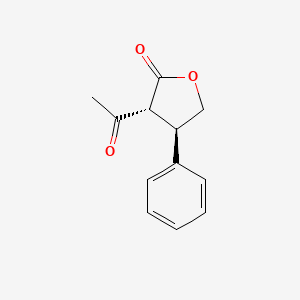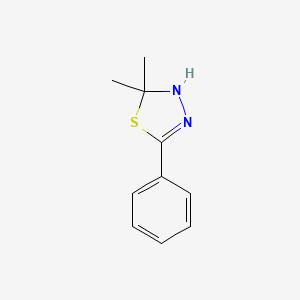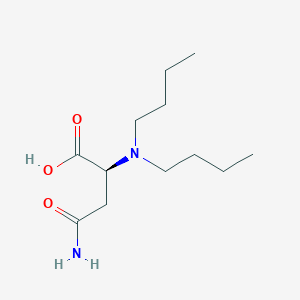
Octane-1-sulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octane-1-sulfinyl chloride, also known as 1-octanesulfonyl chloride, is an organosulfur compound with the molecular formula C8H17ClO2S. It is a colorless to slightly yellow liquid that is sensitive to moisture and has a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octane-1-sulfinyl chloride can be synthesized through several methods. One common method involves the reaction of octyl thiocyanate with sulfuryl chloride. In this process, sulfuryl chloride is added to octyl thiocyanate, followed by the addition of acetic acid and water. The reaction mixture is then stirred and the product is isolated .
Another method involves the oxidation of octyl thiol using hydrogen peroxide and titanium tetrachloride in acetonitrile. The reaction is carried out at room temperature, and the product is purified by extraction and drying .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The industrial process often includes additional steps for purification and quality control to ensure the product meets specific standards .
Chemical Reactions Analysis
Types of Reactions
Octane-1-sulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives, respectively.
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: It can be reduced to form thiols or sulfides under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other strong reducing agents are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonyl Derivatives: Formed from the reaction with thiols.
Scientific Research Applications
Octane-1-sulfinyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of octane-1-sulfinyl chloride involves its reactivity towards nucleophiles. The sulfinyl chloride group (SO2Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonyl derivatives, depending on the nucleophile involved. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Octane-1-sulfinyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A smaller molecule with similar reactivity but different physical properties.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride in organic synthesis with similar reactivity but different steric and electronic properties .
These compounds share similar chemical reactivity but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in certain contexts.
Properties
CAS No. |
72394-49-1 |
|---|---|
Molecular Formula |
C8H17ClOS |
Molecular Weight |
196.74 g/mol |
IUPAC Name |
octane-1-sulfinyl chloride |
InChI |
InChI=1S/C8H17ClOS/c1-2-3-4-5-6-7-8-11(9)10/h2-8H2,1H3 |
InChI Key |
JVRIZVWQQKDDHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide](/img/structure/B14454497.png)
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)

![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)
![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)
![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)


![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)



![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)
